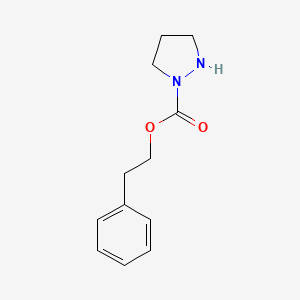
2-Phenylethyl pyrazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl pyrazolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethylamine with a suitable carboxylate precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl pyrazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenylethyl pyrazolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Phenylethyl pyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered ring with one nitrogen atom, used widely in medicinal chemistry.
Thiazolidine: A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used as a scaffold in drug discovery.
Uniqueness
2-Phenylethyl pyrazolidine-1-carboxylate is unique due to its specific structure, which combines the pyrazolidine ring with a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648958-31-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-phenylethyl pyrazolidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-9-4-8-13-14)16-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
JRYBZJMPPZDSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1)C(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)
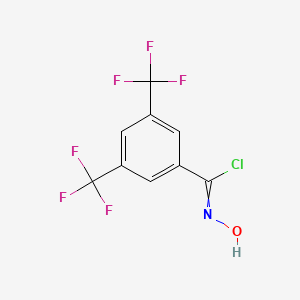
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
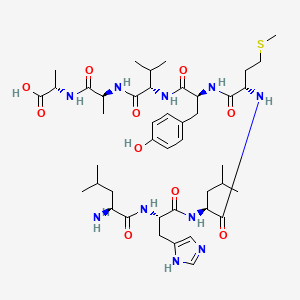
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)

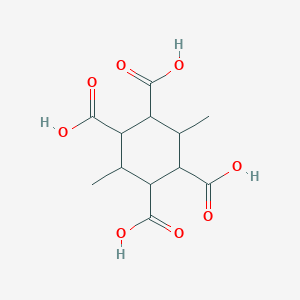
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
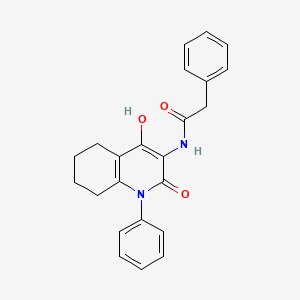
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
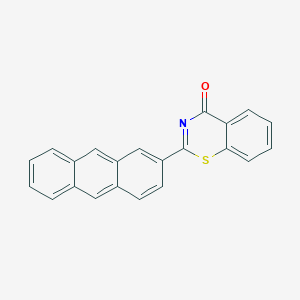

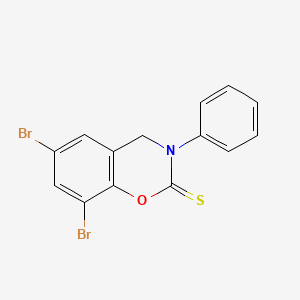
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
